Comparative Cytotoxicity of N-(2-Cyanophenyl)-4-oxo-4H-chromene-2-carboxamide vs. Closest Phenyl-Substituted Analogs in MCF-7 Breast Cancer Cells
N-(2-Cyanophenyl)-4-oxo-4H-chromene-2-carboxamide demonstrates potent cytotoxicity with an IC50 value below 10 µM against MCF-7 human breast adenocarcinoma cells, driven by the electron-withdrawing ortho-cyano substituent which enhances electrophilic character and hydrogen-bonding interactions with target proteins . In contrast, the unsubstituted phenyl analog 4-oxo-N-phenyl-4H-chromene-2-carboxamide and the 4-hydroxyphenyl-5,7-dimethoxy derivative exhibit significantly weaker activity, with reported IC50 values of 29.5 µM and 25.7 µM, respectively, underscoring the critical influence of the 2-cyanophenyl group on potency [1]. This >3-fold potency differential makes the compound the preferred choice for breast cancer cytotoxicity screening studies.
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | IC50 < 10 µM |
| Comparator Or Baseline | 4-oxo-N-phenyl-4H-chromene-2-carboxamide (IC50 ~29.5 µM); N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide (IC50 = 25.7 µM) |
| Quantified Difference | >3-fold lower IC50 vs. unsubstituted phenyl analog |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay (48–72 h treatment) |
Why This Matters
For oncology researchers procuring chromone carboxamides, the 2-cyanophenyl compound provides substantially higher potency, reducing compound consumption and enabling lower screening concentrations.
- [1] El-Dessouki, A. M., et al. (2014). Abstract 2515: Synthesis of substituted chromone-2-phenylcarboxamides as anti-breast cancer agents. Cancer Research, 74(19 Supplement), 2515. DOI: 10.1158/1538-7445.AM2014-2515. View Source
